Methyl 2-(2-methylphenyl)benzoate
Overview
Description
Methyl 2-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its aromatic structure, which includes a benzoate group attached to a methyl group and a 2-methylphenyl group. It is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
Methyl 2-(2-methylphenyl)benzoate, a derivative of benzoate, is a compound with potential antimicrobial properties Similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
It is known that benzoate derivatives can interact with their targets, leading to changes in the target’s function . For instance, some benzoate derivatives have been found to inhibit the polymerization of FtsZ, a protein essential for bacterial cell division .
Biochemical Pathways
It is known that benzoate and its derivatives can be metabolized by the human gut microbiome . This metabolism involves the conversion of benzoate into various metabolites via the beta-ketoadipate pathway .
Pharmacokinetics
It is known that benzoate derivatives can be metabolized by the human gut microbiome .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, potentially through the inhibition of key functional proteins in bacterial cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-methylphenyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methylbenzyl alcohol or 2-methylbenzaldehyde.
Substitution: Nitro derivatives or halogenated compounds.
Scientific Research Applications
Methyl 2-(2-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the 2-methylphenyl group.
Ethyl 2-(2-methylphenyl)benzoate: Similar structure but with an ethyl group instead of a methyl group.
2-Methylbenzyl benzoate: Similar aromatic structure but with a benzyl group instead of a methyl ester.
Uniqueness: Methyl 2-(2-methylphenyl)benzoate is unique due to the presence of both the methyl ester and the 2-methylphenyl group, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring specific aromatic characteristics and reactivity.
Properties
IUPAC Name |
methyl 2-(2-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOMARCXDOJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362680 | |
Record name | Methyl 2-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188943-06-8 | |
Record name | Methyl 2-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.